(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic organic compound characterized by its benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Introduction of the Benzylidene Group: The (Z)-benzylidene moiety is introduced via a condensation reaction between 3,4-dimethoxybenzaldehyde and the benzofuran derivative.
Esterification: The final step involves the esterification of the benzofuran derivative with 2-oxopropanoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural similarity to natural products suggests it could interact with biological targets, making it a candidate for drug discovery.
Medicine
Preliminary studies indicate that this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Further research is needed to fully understand its therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran core and functional groups. These interactions can modulate biological pathways, leading to the observed bioactivities.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one: Lacks the ester group, which may affect its reactivity and bioactivity.
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one: Contains a hydroxyl group instead of the ester, potentially altering its chemical properties.
Uniqueness
The presence of both the (Z)-benzylidene and ester groups in (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one makes it unique compared to its analogs. These functional groups contribute to its distinct reactivity and potential bioactivity, making it a valuable compound for further research and application.
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(21)11-25-14-5-6-15-17(10-14)26-19(20(15)22)9-13-4-7-16(23-2)18(8-13)24-3/h4-10H,11H2,1-3H3/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFVSPQNLQQHRG-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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